(3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to maintain the integrity of the chiral centers .
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved often include key biochemical processes such as amino acid metabolism or neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one: shares similarities with other chiral pyrrolidinone derivatives, such as (3S,4R)-3-ethyl-4-hydroxypyrrolidin-2-one and (3S,4R)-3-methyl-4-hydroxypyrrolidin-2-one
Uniqueness
The uniqueness of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-amino-4-hydroxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKOPPMEGDPMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.